molecular formula C11H12N2O2 B1307013 (5,7-Dimethyl-1H-benzoimidazol-2-yl)-acetic acid CAS No. 883549-88-0

(5,7-Dimethyl-1H-benzoimidazol-2-yl)-acetic acid

Cat. No.: B1307013
CAS No.: 883549-88-0
M. Wt: 204.22 g/mol
InChI Key: IHVAWDKGYTYBBR-UHFFFAOYSA-N
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Description

(5,7-Dimethyl-1H-benzoimidazol-2-yl)-acetic acid is a chemical compound characterized by its benzimidazole core structure with two methyl groups at positions 5 and 7, and an acetic acid moiety at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,7-Dimethyl-1H-benzoimidazol-2-yl)-acetic acid typically involves the condensation of o-phenylenediamine with acetic acid derivatives under acidic conditions. The reaction is followed by cyclization to form the benzimidazole ring. The methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5,7-Dimethyl-1H-benzoimidazol-2-yl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The benzimidazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine for electrophilic substitution.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzimidazole compounds.

Scientific Research Applications

(5,7-Dimethyl-1H-benzoimidazol-2-yl)-acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5,7-Dimethyl-1H-benzoimidazol-2-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5,7-Dimethyl-1H-benzoimidazol-2-yl)-propionic acid
  • (5,7-Dimethyl-1H-benzoimidazol-2-yl)-butyric acid

Uniqueness

(5,7-Dimethyl-1H-benzoimidazol-2-yl)-acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4,6-dimethyl-1H-benzimidazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-6-3-7(2)11-8(4-6)12-9(13-11)5-10(14)15/h3-4H,5H2,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVAWDKGYTYBBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=N2)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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